molecular formula C20H23N5O3S B11015150 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11015150
M. Wt: 413.5 g/mol
InChI Key: VSTUDQJZGRZZCI-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring fused with a quinazoline moiety, making it an interesting subject for various scientific studies. The presence of multiple functional groups in its structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry and other fields.

Preparation Methods

The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a base such as sodium methoxide at reduced temperatures can yield the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls.

Chemical Reactions Analysis

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinazoline-2,4(1H,3H)-diones .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and reactivity. In medicinal chemistry, it is studied for its potential as an anticancer agent, as well as its antibacterial, antifungal, and antiviral properties . Its ability to interact with various biological targets makes it a valuable candidate for drug development. Additionally, it is used in the synthesis of other heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and thiadiazole-containing compounds. Similar compounds include quinazoline-2,4(1H,3H)-diones and 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones . The uniqueness of this compound lies in its combined structure of thiadiazole and quinazoline rings, which imparts distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-5-24-15(27)12-8-6-7-9-13(12)25-14(26)10-11-20(24,25)16(28)21-18-23-22-17(29-18)19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,21,23,28)

InChI Key

VSTUDQJZGRZZCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C(C)(C)C

Origin of Product

United States

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